Cas no 56705-85-2 (4-(2-Chlorophenoxy)aniline)

4-(2-Chlorophenoxy)aniline is a chlorinated aromatic amine derivative with the molecular formula C₁₂H₁₀ClNO. This compound is characterized by its aniline core substituted with a 2-chlorophenoxy group, imparting unique reactivity and structural properties. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of agrochemicals, pharmaceuticals, and specialty chemicals. The presence of both amine and chlorophenoxy functionalities allows for selective modifications, enabling applications in coupling reactions, heterocycle formation, and polymer synthesis. Its stability under controlled conditions and well-defined reactivity profile make it a valuable building block for research and industrial processes requiring precise functionalization. Proper handling is advised due to potential sensitivity to light and moisture.
4-(2-Chlorophenoxy)aniline structure
4-(2-Chlorophenoxy)aniline structure
Product Name:4-(2-Chlorophenoxy)aniline
CAS No:56705-85-2
MF:C12H10ClNO
MW:219.666902065277
MDL:MFCD01733272
CID:372305
PubChem ID:41973
Update Time:2025-05-20

4-(2-Chlorophenoxy)aniline Chemical and Physical Properties

Names and Identifiers

    • 4-(2-Chlorophenoxy)aniline
    • Benzenamine,4-(2-chlorophenoxy)-
    • [4-(2-chlorophenoxy)phenyl]amine
    • 2'-Chlor-4-amino-diphenylaether
    • 2'-Chloro-4-aminobiphenyl ether
    • 4-(2-chloro-phenoxy)-aniline
    • 4-(2-chlorophenoxy)phenylamine
    • 4-(2-Chlorphenoxy)-anilin
    • 4-(2-Chlor-phenoxy)-anilin
    • 4-(chlorophenoxy)-aniline
    • BRN 2105768
    • F9995-0190
    • p-(o-Chlorophenoxy)aniline
    • SureCN555390
    • MFCD01733272
    • BDBM626155
    • DTXSID90205269
    • AKOS000103556
    • SB79373
    • BB 0259345
    • FT-0678060
    • F78686
    • BENZENAMINE, 4-(2-CHLOROPHENOXY)-
    • 4-(2-chlorophenoxy)aniline, AldrichCPR
    • EN300-35301
    • 1-13-00-00147 (Beilstein Handbook Reference)
    • PS-7881
    • 56705-85-2
    • SCHEMBL555390
    • A869864
    • BBL038024
    • ALBB-010109
    • 4-(2-chlorophenoxy)benzamide
    • STK346909
    • MDL: MFCD01733272
    • Inchi: 1S/C12H10ClNO/c13-11-3-1-2-4-12(11)15-10-7-5-9(14)6-8-10/h1-8H,14H2
    • InChI Key: GKVDUWJVFNUYAR-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1OC1C=CC(=CC=1)N

Computed Properties

  • Exact Mass: 219.0452
  • Monoisotopic Mass: 219.045
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 192
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 35.2A^2

Experimental Properties

  • Density: 1.26
  • Melting Point: 81-83℃
  • Boiling Point: 331.9°Cat760mmHg
  • Flash Point: 154.5°C
  • Refractive Index: 1.627
  • PSA: 35.25

4-(2-Chlorophenoxy)aniline Security Information

  • HazardClass:IRRITANT

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4-(2-Chlorophenoxy)aniline Suppliers

Amadis Chemical Company Limited
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(CAS:56705-85-2)4-(2-Chlorophenoxy)aniline
Order Number:A869864
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:20
Price ($):155.0
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Additional information on 4-(2-Chlorophenoxy)aniline

Introduction to 4-(2-Chlorophenoxy)aniline (CAS No. 56705-85-2)

4-(2-Chlorophenoxy)aniline, identified by its Chemical Abstracts Service (CAS) number 56705-85-2, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of aniline derivatives, characterized by its aromatic structure and functional groups that contribute to its unique chemical properties. The presence of a chlorophenoxy group and an aniline moiety makes it a versatile intermediate in the synthesis of various biologically active molecules.

The molecular structure of 4-(2-Chlorophenoxy)aniline consists of a benzene ring substituted with both a chloro group at the 2-position and an anilino group at the 4-position. This specific arrangement imparts distinct reactivity, making it a valuable building block in organic synthesis. The chloro group enhances electrophilic aromatic substitution reactions, while the anilino group participates in nucleophilic additions and condensation reactions. Such characteristics have positioned this compound as a key intermediate in the development of pharmaceuticals targeting various therapeutic pathways.

In recent years, 4-(2-Chlorophenoxy)aniline has been extensively studied for its potential applications in drug discovery. Researchers have explored its role as a precursor in synthesizing novel compounds with antimicrobial, anti-inflammatory, and anticancer properties. The compound’s ability to undergo further functionalization allows chemists to tailor its biological activity, making it a cornerstone in medicinal chemistry.

One of the most compelling aspects of 4-(2-Chlorophenoxy)aniline is its incorporation into heterocyclic frameworks, which are known for their broad spectrum of biological activities. For instance, studies have demonstrated its utility in constructing benzimidazole and benzothiazole derivatives, which have shown promise in preclinical trials for their efficacy against certain types of cancer. The chlorophenoxy group facilitates the formation of these heterocycles through cyclization reactions, providing a streamlined approach to generating complex molecular architectures.

Moreover, the pharmaceutical industry has leveraged 4-(2-Chlorophenoxy)aniline to develop compounds with enhanced pharmacokinetic profiles. By modifying its structure, researchers have achieved improved solubility, bioavailability, and target specificity. These advancements underscore the compound’s importance as a scaffold for drug development. Recent publications highlight its role in creating kinase inhibitors, which are critical in treating chronic diseases such as leukemia and rheumatoid arthritis.

The synthesis of 4-(2-Chlorophenoxy)aniline typically involves multi-step organic reactions, starting from readily available aromatic precursors. The process often begins with the chlorination of 2-hydroxyaniline, followed by nucleophilic substitution with 2-chloro phenol under controlled conditions. This methodological approach ensures high yield and purity, making it suitable for industrial-scale production. The efficiency of these synthetic routes underscores the compound’s practicality in pharmaceutical manufacturing.

From a mechanistic standpoint, 4-(2-Chlorophenoxy)aniline exhibits interesting reactivity patterns that have been harnessed in catalytic processes. Its ability to act as both an electron donor and acceptor allows it to participate in diverse chemical transformations. For example, transition metal-catalyzed cross-coupling reactions have been employed to introduce additional functional groups onto its structure, expanding its utility in medicinal chemistry.

The safety profile of 4-(2-Chlorophenoxy)aniline is another critical consideration in its application. While it is not classified as hazardous under standard conditions, proper handling protocols must be followed to ensure worker safety during synthesis and handling. Studies on its toxicity have revealed moderate acute effects at high concentrations but minimal long-term risks when used responsibly.

In conclusion,4-(2-Chlorophenoxy)aniline (CAS No. 56705-85-2) is a pivotal compound in modern pharmaceutical research due to its structural versatility and biological relevance. Its role as an intermediate in synthesizing active pharmaceutical ingredients (APIs) has been well-documented, with ongoing research exploring new therapeutic applications. As the field of medicinal chemistry continues to evolve,4-(2-Chlorophenoxy)aniline remains a cornerstone for innovation and discovery.

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Amadis Chemical Company Limited
(CAS:56705-85-2)4-(2-Chlorophenoxy)aniline
A869864
Purity:99%
Quantity:25g
Price ($):155.0
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